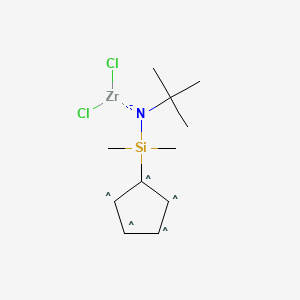
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride is a chemical compound with the molecular formula C11H19Cl2NSiZr and a molecular weight of 355.49 g/mol. It is a zirconium-based organometallic compound that is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilyl (t-butylamido)cyclopentadiene in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of new zirconium complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Coordination Reactions: It can form coordination complexes with various ligands, which can alter its reactivity and properties.
Common reagents used in these reactions include halides, alkylating agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of metal-protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride involves the coordination of the zirconium center with various ligands, which can alter its electronic and steric properties. This coordination can facilitate various chemical reactions, such as bond formation and cleavage, by stabilizing reaction intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride can be compared with other similar compounds, such as:
Dimethylsilyl (t-butylamido)cyclopentadienyl titanium dichloride: This compound has similar structural features but contains titanium instead of zirconium.
Dimethylsilyl (t-butylamido)tetramethylcyclopentadienyl zirconium dichloride: This compound has a tetramethylcyclopentadienyl ligand instead of a cyclopentadienyl ligand, which can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct reactivity and properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H19Cl2NSiZr- |
|---|---|
Molekulargewicht |
355.49 g/mol |
InChI |
InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
InChI-Schlüssel |
DWLPTWORXCHIAN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


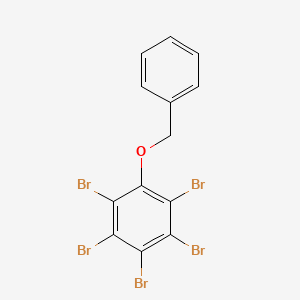

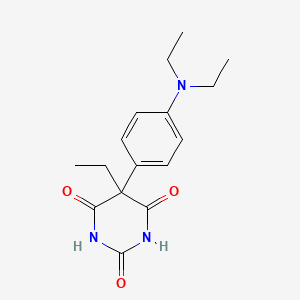

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


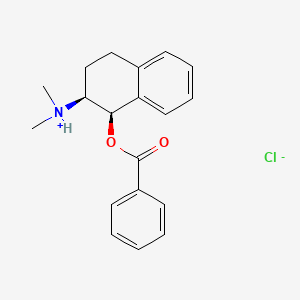
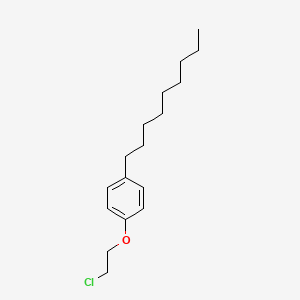
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
